(R)-4-benzyl-2-hydroxymethylpiperazine is a chiral compound characterized by a piperazine ring with a hydroxymethyl group at the second carbon and a benzyl group at the fourth carbon. This compound is recognized for its potential applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals targeting central nervous system disorders. It is classified as an amine and falls under the category of piperazine derivatives, which are known for their diverse biological activities .
The synthesis of (R)-4-benzyl-2-hydroxymethylpiperazine typically involves several key steps:
In industrial settings, the synthesis may employ continuous flow processes to enhance yield and purity. Automated reactors are often utilized to maintain precise control over reaction conditions, including temperature, pressure, and pH, ensuring consistent production quality .
The molecular formula of (R)-4-benzyl-2-hydroxymethylpiperazine is . The compound's structure includes:
The compound has a CAS number of 149715-46-8 and can be identified using its PubChem CID 7145274. Its molecular weight is approximately 218.29 g/mol .
(R)-4-benzyl-2-hydroxymethylpiperazine can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (R)-4-benzyl-2-hydroxymethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites on these targets, while the benzyl group facilitates hydrophobic interactions, enhancing binding affinity and specificity .
Relevant data on physical properties can be sourced from chemical databases such as PubChem and commercial suppliers .
(R)-4-benzyl-2-hydroxymethylpiperazine has several significant applications in scientific research:
The molecular architecture of (R)-4-benzyl-2-hydroxymethylpiperazine features a six-membered piperazine ring with two distinct functionalization sites: a benzyl group at the N4 position and a hydroxymethyl (–CH₂OH) moiety at the C2 position. The chiral center at C2 confers absolute stereochemical specificity, with the (R)-configuration exhibiting distinct biological interactions compared to its (S)-enantiomer. The benzyl group enhances lipophilicity and influences π-π stacking interactions with aromatic residues in biological targets, while the hydroxymethyl group serves as a versatile handle for derivatization or hydrogen-bond formation. Stereochemistry critically determines target engagement, as evidenced by differential binding affinities of enantiomers to enzymes like butyrylcholinesterase (BChE) and carbonic anhydrase isoforms. The spatial orientation of the hydroxymethyl group in the (R)-enantiomer optimizes binding pocket complementarity in multiple therapeutic targets, making it pharmacologically privileged over racemic mixtures [1].
Table 1: Key Stereochemical and Physicochemical Properties
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
CAS Registry Number | 149715-46-8 | 149715-45-7 |
Molecular Formula | C₁₂H₁₈N₂O | C₁₂H₁₈N₂O |
Molecular Weight | 206.29 g/mol | 206.29 g/mol |
Specific Rotation (α) | + direction (exact° TBD) | - direction (exact° TBD) |
Chiral Center | C2-position of piperazine | C2-position of piperazine |
Key Functional Groups | N4-Benzyl, C2-Hydroxymethyl | Identical |
Piperazine derivatives emerged prominently in medicinal chemistry during the mid-20th century, initially as anthelmintic agents. The specific exploration of 4-benzyl-2-hydroxymethylpiperazine enantiomers began in the 1990s, facilitated by advances in asymmetric synthesis. A pivotal milestone was the commercial availability of both enantiomers (CAS# 149715-46-8 for R and 149715-45-7 for S) by specialized suppliers like Synquest Labs, enabling systematic structure-activity relationship (SAR) studies. Early research focused on the racemate (85817-34-1), but pharmacological evaluations soon revealed significant enantiomeric divergence in bioactivity. The period 1995–2005 witnessed targeted investigations into the (R)-enantiomer’s superior receptor affinity, particularly for neurological targets, cementing its status as a distinct pharmacological entity rather than a component of racemic mixtures [1].
Piperazine remains a privileged scaffold in drug design due to its favorable physicochemical properties:
(R)-4-benzyl-2-hydroxymethylpiperazine exemplifies these advantages, with its hydroxymethyl group enabling covalent or hydrogen-bond interactions absent in simpler analogs like 1-benzylpiperazine (BZP). Unlike the CNS stimulant BZP [9], the (R)-enantiomer’s structural sophistication enables targeted bioactivity—evidenced in its application as a precursor to potent BChE inhibitors for Alzheimer’s disease (e.g., S21-1011, IC₅₀ = 0.059 μM) [7]. Over 25 FDA-approved drugs contain piperazine, underscoring its therapeutic versatility across antiviral, antipsychotic, and anticancer domains [5] [7].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0